3-[(3-Methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 3-methylbenzyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 3-[(3-Methylbenzyl)oxy]benzoic acid.
Reduction: The compound can be reduced to form 3-[(3-Methylbenzyl)oxy]benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: 3-[(3-Methylbenzyl)oxy]benzoic acid.
Reduction: 3-[(3-Methylbenzyl)oxy]benzyl alcohol.
Scientific Research Applications
3-[(3-Methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following areas:
Proteomics research: It is used as a reagent for the modification of proteins and peptides.
Organic synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medicinal chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzyl)oxy]benzoyl chloride involves the reactivity of the benzoyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of a 3-methylbenzyl group.
4-Methylbenzoyl chloride: Similar in structure but with a methyl group at the para position instead of a 3-methylbenzyl group.
3-Chlorobenzoyl chloride: Similar in structure but with a chlorine atom instead of a 3-methylbenzyl group.
Uniqueness
3-[(3-Methylbenzyl)oxy]benzoyl chloride is unique due to the presence of the 3-methylbenzyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in proteomics research and other specialized applications .
Biological Activity
3-[(3-Methylbenzyl)oxy]benzoyl chloride, a chemical compound with the molecular formula C15H13ClO2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound features a benzoyl chloride moiety attached to a 3-methylbenzyl ether. This configuration is significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H13ClO2 |
Molecular Weight | 272.72 g/mol |
IUPAC Name | This compound |
CAS Number | 46779712 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of benzoyl chlorides can inhibit bacterial growth, suggesting potential applications in treating infections. For instance, derivatives have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests.
Cytotoxicity
Cytotoxic effects of this compound have been evaluated in vitro using cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 40 |
The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. Specifically, it may induce apoptosis through caspase activation and the generation of reactive oxygen species (ROS).
Case Studies
- Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoyl chloride derivatives and tested their anticancer properties. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several benzoyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a comparable effect to standard antibiotics, suggesting its potential as an antimicrobial agent.
Toxicological Profile
Toxicological evaluations indicate that while this compound exhibits biological activity, it also poses certain risks. Acute toxicity studies revealed that high doses could lead to irritation and inflammation in animal models. Long-term exposure assessments are necessary to determine chronic effects.
Toxicity Parameter | Observation |
---|---|
Skin Irritation | Moderate irritant |
Eye Irritation | Slight irritant |
LD50 (oral, rat) | >1000 mg/kg |
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOJPOQBUDNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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